Ethyl 6-(chloromethyl)-4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 6-(chloromethyl)-4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea. This compound features a 2,3-dimethoxyphenyl substituent at the C-4 position and a chloromethyl group at C-6, distinguishing it from other DHPM analogs.
Properties
IUPAC Name |
ethyl 6-(chloromethyl)-4-(2,3-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O5/c1-4-24-15(20)12-10(8-17)18-16(21)19-13(12)9-6-5-7-11(22-2)14(9)23-3/h5-7,13H,4,8H2,1-3H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWXHRYXOUQBHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C(=CC=C2)OC)OC)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the core tetrahydropyrimidine ring. One common approach is the cyclization of a suitable precursor, such as an amino acid derivative, under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high yields and purity, often employing continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a tool to study various biological processes. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of certain biological pathways.
Medicine: The potential medicinal applications of this compound are vast. It can be used as a precursor for the development of new drugs, particularly those targeting specific diseases or conditions. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be utilized in the production of various chemical products, including polymers, resins, and other materials. Its unique properties make it suitable for use in a wide range of applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The chloromethyl group and the dimethoxyphenyl moiety play crucial roles in its biological activity. The compound may bind to receptors or enzymes, leading to the modulation of biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
DHPM derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations :
- Chloromethyl vs. Methyl at C-6 : The chloromethyl group (as in the target compound) increases electrophilicity, enabling nucleophilic substitutions for prodrug design or conjugation, unlike methyl groups .
- Methoxy vs. Halogen at C-4 : Methoxy groups (electron-donating) enhance lipophilicity and membrane permeability compared to electron-withdrawing halogens (e.g., Cl, F), which may improve pharmacokinetics but reduce metabolic stability .
Physicochemical Properties
*Inferred from analogs in and .
Anticancer Potential
- Derivatives with 4-hydroxyphenyl or fluorophenyl groups (e.g., and ) show IC₅₀ values <10 µM against MCF-7 breast cancer cells, comparable to tamoxifen .
- The target compound’s 2,3-dimethoxyphenyl group may mimic tyrosine kinase inhibitors by interacting with hydrophobic kinase pockets, though experimental validation is needed .
Drug Delivery Systems
Computational Insights
- Molecular docking of analogs () reveals strong binding affinity (−9.2 kcal/mol) to EGFR kinase, driven by hydrogen bonds with methoxy groups and hydrophobic interactions with chloromethyl .
Biological Activity
Ethyl 6-(chloromethyl)-4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the class of tetrahydropyrimidines. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Chemical Formula : C16H19ClN2O5
- Molecular Weight : 354.785 g/mol
- CAS Number : 380589-29-7
- Purity : Typically ≥ 95% .
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related tetrahydropyrimidines demonstrated their effectiveness against a range of bacterial strains, suggesting that this compound may also possess similar activity .
Antioxidant Properties
Antioxidant activity is another area of interest. Compounds with a similar structure have shown promising results in scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for potential applications in preventing oxidative damage associated with various diseases .
Inhibitory Effects on Enzymes
The compound's structural features suggest potential inhibition of specific enzymes involved in metabolic pathways. For instance, tetrahydropyrimidines have been studied for their ability to inhibit fatty acid synthase (FASN), which plays a vital role in lipid metabolism and cancer progression .
Case Study: Antimicrobial Screening
In a study assessing the antimicrobial efficacy of several tetrahydropyrimidine derivatives, this compound was evaluated alongside other compounds. The results indicated that the compound exhibited moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound Name | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| This compound | Moderate | Strong |
| Control Compound A | Strong | Moderate |
| Control Compound B | Weak | Weak |
Quantum Chemical Studies
Recent quantum chemical calculations have provided insights into the electronic structure and reactivity of this compound. These studies utilize Density Functional Theory (DFT) to predict the compound's behavior in biological systems and its interaction with target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
